3-(3-chlorophenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(3-chlorophenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorophenyl group: This step involves a substitution reaction where a chlorophenyl group is introduced into the spirocyclic core.
Sulfonylation: The difluorobenzenesulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The chlorophenyl and difluorobenzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3-(3-chlorophenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: Its spirocyclic structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Lacks the difluorobenzenesulfonyl group.
8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Lacks the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and difluorobenzenesulfonyl groups in 3-(3-chlorophenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one provides a unique combination of properties that can be exploited for specific applications. This dual functionality is not present in the similar compounds listed above, making it a compound of significant interest in research and development.
Properties
IUPAC Name |
3-(3-chlorophenyl)-8-(2,4-difluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF2N3O3S/c20-13-3-1-2-12(10-13)17-18(26)24-19(23-17)6-8-25(9-7-19)29(27,28)16-5-4-14(21)11-15(16)22/h1-5,10-11H,6-9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEWIVYPZPOMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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